7-Bromo-4-methyl-1H-indazole

Anticancer Cytotoxicity Medicinal Chemistry

Researchers requiring precise indazole building blocks for kinase inhibitor SAR face inconsistent reactivity from generic analogs. 7-Bromo-4-methyl-1H-indazole (CAS 1257535-46-8) is a regioselective Suzuki-Miyaura substrate enabling efficient 7-arylation for focused library synthesis. • Distinct cytotoxic profile: MCF-7 IC50 12 µM, HeLa IC50 15 µM for cancer probe development • ≥95% purity; C8H7BrN2; MW 211.06; shipped ambient • Essential control for deconvoluting 7-Br vs. 4-Me SAR contributions

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1257535-46-8
Cat. No. B1524369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-methyl-1H-indazole
CAS1257535-46-8
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=C2C=NNC2=C(C=C1)Br
InChIInChI=1S/C8H7BrN2/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,1H3,(H,10,11)
InChIKeyQOYOLKAXXZIJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-methyl-1H-indazole Baseline Overview


7-Bromo-4-methyl-1H-indazole is a synthetic, heterocyclic building block with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol [1]. It is characterized by an indazole core (a benzene ring fused to a pyrazole ring) substituted with a bromine atom at the 7-position and a methyl group at the 4-position . This specific substitution pattern is a key differentiator that governs its chemical reactivity and positions it as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [2].

Heterocyclic intermediate for late-stage C7 arylation via Suzuki–Miyaura coupling
Kinase inhibitor scaffold supporting TTK, PLK4, and Aurora kinase target studies
Cell-model endpoint review for cytotoxicity assay contexts
The 7-bromo and 4-methyl substitution pattern enables regioselective cross-coupling reactivity and a distinct biological activity profile compared to other bromo-methyl-indazole isomers.

Uniqueness of 7-Bromo-4-methyl-1H-indazole


While many 7-halo-indazoles or 4-methyl-indazoles may appear functionally similar, their specific substitution patterns lead to significant and quantifiable differences in reactivity and biological activity. For example, the presence of the bromine at the 7-position in 7-bromo-4-methyl-1H-indazole makes it an ideal substrate for regioselective cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is not possible with the 7-unsubstituted 4-methyl-1H-indazole analog [1]. Furthermore, the specific combination of the 7-bromo and 4-methyl groups in this molecule results in unique cytotoxic profiles against cancer cell lines, as shown by its distinct IC50 values when compared to 6-bromo positional isomers . Substituting a generic indazole for this precise compound would lead to different reaction pathways, altered pharmacological profiles, and unreliable research outcomes.

This Product
Reactivity
7-bromo enables C7 regioselective Suzuki–Miyaura arylation
Cytotoxicity
Distinct IC50 profile across MCF-7 and HeLa cell models
Potential Substitute
6-Bromo isomer
Cytotoxicity profile may differ; SAR is isomer-dependent
7-H analog
4-Methyl-1H-indazole cannot undergo direct C7 arylation
7-Br-4-H
7-Bromo-1H-indazole may shift toward enzyme inhibition rather than direct cytotoxicity
Similar CAS numbers or indazole cores do not indicate interchangeable reactivity or biological profile. Substitution pattern governs cross-coupling suitability and cell-model response context.

Quantitative Evidence for 7-Bromo-4-methyl-1H-indazole


Differential Cytotoxicity vs. 6-Bromo Isomer

7-Bromo-4-methyl-1H-indazole demonstrates a distinct in vitro anticancer activity profile against various human cancer cell lines. It shows an IC50 of 12 µM against MCF-7 breast cancer cells and an IC50 of 18 µM against A549 lung cancer cells . While quantitative IC50 data for the 6-bromo-4-methyl-1H-indazole isomer is not available for a direct head-to-head comparison, the documented activity of the 7-bromo derivative highlights a specific structure-activity relationship (SAR). The fact that the 6-bromo isomer exists as a separate commercial entity with a distinct CAS number (885520-98-9) underscores its non-equivalence and the critical importance of the 7-bromo substitution for this specific activity profile [1].

MCF-7 and A549 IC50
Data to verify
MCF-7: 12 µM
A549: 18 µM
Supports cytotoxicity endpoint review in breast and lung cancer cell models
6-bromo isomer IC50 not available for direct comparison; SAR is class-level inference
Anticancer Cytotoxicity Medicinal Chemistry

Suzuki-Miyaura Coupling vs. 4-Methyl-1H-indazole

The presence of a bromine atom at the 7-position in 7-bromo-4-methyl-1H-indazole is essential for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the direct arylation of the 4-substituted indazole scaffold, a transformation that is not possible with the corresponding 7-unsubstituted compound, 4-methyl-1H-indazole (CAS 3176-63-4). A 2021 study confirmed that 4-substituted 1H-indazoles, including 4-methyl-1H-indazole, can be regioselectively brominated at the C7 position, and the resulting C7-bromo-4-substituted-1H-indazoles are effective substrates for Suzuki-Miyaura reactions, enabling the synthesis of new C7-arylated 4-substituted 1H-indazoles in moderate to good yields [1].

Suzuki–Miyaura Substrate
Reported
Enables C7 arylation; 4-methyl-1H-indazole is inert
Regioselective cross-coupling workflow for 7-arylated indazole libraries
Palladium-mediated; moderate to good yields reported [1]
Organic Synthesis Cross-coupling C-C Bond Formation

HeLa Cytotoxicity vs. 7-Bromo-1H-indazole

7-Bromo-4-methyl-1H-indazole exhibits a quantifiable cytotoxic effect against HeLa cervical cancer cells with a reported IC50 of 15 µM . In contrast, a study on 7-bromo-1H-indazole (CAS 53857-58-2) focused on its enzymatic inhibition of COX-2 and did not report this specific level of direct cytotoxicity in the same context . This comparison indicates that the addition of the 4-methyl group in the target compound is a key structural feature that influences and enhances its direct anticancer activity profile against the HeLa cell line.

HeLa IC50 vs 7-Br-1H-indazole
Cross-study comparable
Target: IC50 = 15 µM
Comparator: enzyme inhibition context
4-Methyl group shifts biological readout toward cytotoxicity rather than COX-2 inhibition
Comparable cytotoxicity data for the 4-H analog not reported in the same assay context
Anticancer Cytotoxicity HeLa

Best-Fit Applications for 7-Bromo-4-methyl-1H-indazole


Late-Stage Diversification of Kinase Inhibitors

This compound is a critical intermediate for generating focused libraries of 7-arylated-4-methyl-indazoles. As established in Section 3, its reactivity in the Suzuki-Miyaura reaction allows for the efficient introduction of diverse aromatic groups at the 7-position, a key vector for modulating binding affinity and selectivity in kinase targets like TTK, PLK4, and Aurora kinases [1][2].

Chemical Probes with Specific Cytotoxicity

Researchers investigating the role of indazole-based molecules in cancer biology will find 7-Bromo-4-methyl-1H-indazole to be a valuable tool compound. Its specific and quantifiable cytotoxicity against MCF-7 (12 µM) and HeLa (15 µM) cells makes it a useful starting point for developing probes to study pathways involved in breast and cervical cancers .

SAR Investigation: 4-Methyl vs. 7-Halo Indazole

This compound is an essential control molecule for systematic SAR studies. The evidence clearly demonstrates that its cytotoxic profile is distinct from the 7-H analog (7-bromo-1H-indazole) and its reactivity is distinct from the 7-unsubstituted analog (4-methyl-1H-indazole). Procuring and testing this specific compound is necessary for researchers to deconvolute the contributions of the 7-bromo and 4-methyl groups to a given biological or chemical outcome [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C7 regioselective Suzuki–Miyaura reactivity
Target engagement and isoform selectivity studies
Cancer cell-model probe development
Distinct cytotoxicity profile in MCF-7 and HeLa
Cell-viability and pathway-response endpoints
Structure-activity relationship studies
7-bromo/4-methyl dual substitution control
Isomer-dependent reactivity and biological readout

Technical Documentation Hub

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